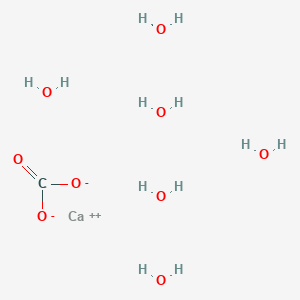

Calcium carbonate hexahydrate

Description

Properties

CAS No. |

15634-14-7 |

|---|---|

Molecular Formula |

CH12CaO9 |

Molecular Weight |

208.18 g/mol |

IUPAC Name |

calcium;carbonate;hexahydrate |

InChI |

InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |

InChI Key |

WJZUYMUHOIOLAC-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Calcium Carbonate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of calcium carbonate hexahydrate (CaCO₃·6H₂O), a metastable mineral also known as ikaite. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics. This document covers its chemical, physical, and structural properties, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate comprehension.

Introduction

This compound is a hydrated crystalline form of calcium carbonate.[1] It is a metastable compound, meaning it is only stable under specific conditions, primarily low temperatures, and will readily transform into more stable forms of calcium carbonate when these conditions change.[2][3] In nature, it is found in cold environments, such as marine sediments in high-latitude regions and as cryogenic deposits in caves.[3] The mineral form is known as ikaite.[2][4] Due to its instability at ambient temperatures, it is often studied through its pseudomorphs, where the original ikaite crystal structure is replaced by calcite while retaining the external shape.[2] Understanding the properties of this compound is crucial for various scientific disciplines, including geology, chemistry, and materials science.

Fundamental Properties

The core properties of this compound are summarized in the tables below, providing a clear and concise presentation of quantitative data for easy reference and comparison.

General and Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | CaCO₃·6H₂O | [4] |

| IUPAC Name | calcium;carbonate;hexahydrate | [5] |

| Synonyms | Ikaite, this compound | [2][4] |

| Molar Mass | 208.18 g/mol | [5] |

| Appearance | Colorless when pure; can be white, brown. Forms steep or spiky pyramidal crystals, often in radial arrangements. | [2][4][6] |

| Density | 1.80 - 1.83 g/cm³ | [7][8] |

| Hardness (Mohs) | ~3 | [3] |

| Stability | Metastable; stable only at temperatures below 8 °C.[9] Decomposes rapidly when removed from near-freezing water.[4] |

Crystallographic Data

The crystal structure of this compound has been determined using X-ray diffraction techniques.

| Property | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | C2/c | [3][4] |

| Lattice Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2° | [3][4] |

| Unit Cell Volume | ~754.98 ų | [8] |

| Z (formula units per unit cell) | 4 | [7] |

| Structure Description | The structure consists of (CaCO₃)⁰ ion pairs surrounded by a cage of hydrogen-bonded water molecules, which isolates one ion pair from another. | [3][4] |

Solubility and Thermodynamic Properties

The solubility of this compound is temperature-dependent and has been determined experimentally.

| Temperature | Solubility Product (Ksp) | Reference |

| 10 °C | 5.7 x 10⁻⁸ | [10] |

| 25 °C | 3.5 x 10⁻⁸ | [10] |

| 40 °C | 1.9 x 10⁻⁸ | [10] |

The solubility of this compound is higher than that of the anhydrous polymorphs (calcite, aragonite, and vaterite) but lower than that of amorphous calcium carbonate.[10] The solubility decreases as the temperature increases.[10] The decomposition reaction is endothermic.[11]

Experimental Protocols

The characterization of this compound requires specific experimental methodologies due to its inherent instability at ambient temperatures.

Synthesis of this compound

A common laboratory synthesis involves the precipitation of calcium carbonate from a solution containing calcium and carbonate ions at low temperatures.

-

Reactants: Solutions of a soluble calcium salt (e.g., calcium chloride, CaCl₂) and a soluble carbonate salt (e.g., sodium carbonate, Na₂CO₃).

-

Procedure:

-

The reactant solutions are pre-cooled to near 0 °C.

-

The solutions are mixed under controlled conditions (e.g., slow addition with stirring) in a refrigerated environment to induce precipitation.

-

The resulting precipitate of this compound is collected by filtration at low temperatures.

-

The crystals are washed with ice-cold water and stored at temperatures below its stability threshold (e.g., < 6 °C) to prevent decomposition.[10]

-

Structural Analysis by X-ray Diffraction (XRD)

The crystal structure of this compound was determined from single-crystal X-ray diffraction data.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature apparatus.

-

Procedure:

-

A suitable single crystal of this compound is selected and mounted on the goniometer head.

-

The crystal is maintained at a very low temperature (e.g., -120 °C) throughout the data collection process to ensure its stability.[7]

-

X-ray diffraction data are collected using techniques such as the oscillation method.[7]

-

The collected data are then processed to determine the unit cell parameters, space group, and atomic positions, ultimately revealing the crystal structure.[7]

-

Thermal Decomposition Analysis

The thermal stability and decomposition kinetics of this compound can be investigated using thermogravimetric analysis (TGA) and dilatometry.

-

Thermogravimetric Analysis (TGA):

-

A small sample of the hexahydrate is placed in the TGA furnace.

-

The sample is heated at a constant rate.

-

The weight loss of the sample is monitored as a function of temperature.

-

A significant weight loss corresponding to the loss of the six water molecules of hydration indicates the decomposition of the compound.[10] The decomposition is observed to start at around 40 °C.[10]

-

-

Dilatometry:

-

This technique measures the change in volume of the material as a function of temperature.

-

The decomposition of CaCO₃·6H₂O to CaCO₃ and 6H₂O is accompanied by a significant volume change, which can be precisely measured.

-

This method has been used to study the kinetics of the decomposition reaction in the temperature range of 0° to 15 °C.[11]

-

Solubility Determination

The solubility product of this compound can be determined by measuring the pH of a saturated solution.

-

Procedure:

-

A known amount of this compound is dissolved in deionized water at a constant temperature, with measures taken to prevent the ingress of atmospheric carbon dioxide.[10]

-

The pH of the solution is monitored over time until it reaches a constant value, indicating that equilibrium has been established.[10]

-

The final, stable pH value is used to calculate the concentrations of all calcium and carbonate species in the solution, from which the solubility product (Ksp) is determined.[10]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships related to this compound.

Caption: Workflow for the laboratory synthesis of this compound.

Caption: Decomposition pathway of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]

- 3. Ikaite - Wikipedia [en.wikipedia.org]

- 4. Ikaite (Ikaite) - Rock Identifier [rockidentifier.com]

- 5. This compound | CH12CaO9 | CID 22133717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. celestialearthminerals.com [celestialearthminerals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mindat.org [mindat.org]

- 9. Calcium carbonate - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

A Technical Guide to the Natural Occurrence and Formation Environments of Ikaite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikaite (CaCO₃·6H₂O) is a metastable hexahydrate of calcium carbonate that forms under specific, cold-water conditions.[1][2] While considered a rare mineral, its presence, often identified through its calcite pseudomorphs known as glendonites, serves as a significant indicator of past and present cold environments.[1][2] This technical guide provides an in-depth overview of the natural occurrences of ikaite, the physicochemical parameters governing its formation and stability, and the experimental methodologies used to study this enigmatic mineral.

Natural Occurrence

Ikaite has been identified in a diverse range of cold environments across the globe.[1][3] Its ephemeral nature, readily decomposing at temperatures above freezing, means it is often studied through its more stable pseudomorphs.[1][2] The primary environments where ikaite is found include:

-

Marine Sediments: Ikaite is frequently found in organic-rich marine sediments in high-latitude regions such as the Antarctic Peninsula (Bransfield Strait), the Sea of Okhotsk, and off the coast of Sakhalin.[1][4] It has also been discovered in deep-sea fans, for instance, off the Congo River, suggesting a potentially widespread occurrence in cold, deep-water environments.[1] The formation in these settings is often associated with the diagenetic decomposition of organic matter.[4][5]

-

Sea Ice: The discovery of ikaite crystals within sea ice in both the Arctic and Antarctic has highlighted its role in the polar carbon cycle.[1][6] It precipitates directly within brine channels in the ice.[1]

-

Alkaline Springs and Fjords: The type locality for ikaite is the Ikka Fjord in Greenland, where spectacular submarine columns, or "ikaite towers," up to 18 meters high are formed by the interaction of alkaline groundwater seeping into the calcium-rich fjord waters.[1] Similar occurrences have been noted in alkaline lakes, such as Mono Lake in California, where it can form as a seasonal precipitate during colder months.[6]

-

Caves: Ikaite has also been reported as a cryogenic deposit in caves, where it precipitates from freezing, carbonate-rich water.[1]

Formation and Stability Environments

The formation and persistence of ikaite are governed by a delicate interplay of physicochemical parameters. While thermodynamically unstable at typical Earth surface conditions, its metastable formation is kinetically favored under specific circumstances.[1][7]

Physicochemical Parameters for Ikaite Formation

| Parameter | Value/Condition | Environment | Citation |

| Temperature | Near-freezing, typically < 6-8 °C | Marine sediments, Sea ice, Alkaline springs | [1][2][6][7] |

| Pressure | Thermodynamically stable at high pressures, but forms metastably at near-surface pressures. | Deep-sea sediments | [1][4] |

| pH | High alkalinity, pH > 9.3 | Alkaline springs, Marine sediments with high rates of microbial metabolism | [6] |

| Inhibitors | Presence of phosphate, magnesium, or dissolved organic compounds (e.g., aspartic and glutamic acids) | Marine environments, Alkaline lakes | [1][4][5][6] |

| Supersaturation | High supersaturation of calcium carbonate | Caused by microbial methanogenesis in sediments or mixing of distinct water bodies | [4][6] |

The Role of Inhibitors

A crucial factor enabling the metastable formation of ikaite is the presence of chemical inhibitors that hinder the nucleation and growth of more stable anhydrous calcium carbonate phases like calcite and aragonite.[1][2]

-

Phosphate: Orthophosphate is a well-documented inhibitor of calcite crystallization.[5][6] Its presence in porewaters of organic-rich sediments is believed to be a key reason for ikaite precipitation.[4][5]

-

Magnesium: In marine environments, elevated magnesium concentrations can also inhibit calcite formation, thereby favoring the precipitation of ikaite.[6][7]

Crystallography

Ikaite crystallizes in the monoclinic system with the space group C2/c.[1][8] Its structure consists of calcium and carbonate ion pairs surrounded by a cage of hydrogen-bonded water molecules, which isolates the ion pairs from each other.[1]

| Crystallographic Parameter | Value | Citation |

| Crystal System | Monoclinic | [1][2][8] |

| Space Group | C2/c | [1][8][9] |

| Lattice Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2° | [1][8] |

Experimental Protocols

The study of ikaite often necessitates laboratory synthesis to overcome the challenges of its instability in natural samples. A common experimental approach to precipitate ikaite involves simulating the conditions found in environments like the Ikka Fjord.

Methodology for Ikaite Synthesis (Simulating Ikka Fjord Conditions):

-

Solution Preparation:

-

Prepare a synthetic seawater solution. To test the influence of specific ions, parallel experiments can be run with solutions where ions like Mg²⁺ or SO₄²⁻ have been removed.

-

Prepare a separate alkaline solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) to represent the carbonated spring water. The ratio of these two components can be varied to control the pH of the final mixture.

-

-

Precipitation:

-

Analysis:

-

The resulting precipitate is collected and can be analyzed using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase (ikaite, calcite, or aragonite).

-

The morphology of the crystals can be examined using scanning electron microscopy (SEM).

-

This experimental setup allows for the systematic investigation of how factors like temperature, pH, and the concentration of inhibitors (e.g., magnesium) influence the formation of ikaite versus other calcium carbonate polymorphs.[6][7]

Visualizing Ikaite Formation

The logical pathway for ikaite formation can be visualized as a series of necessary conditions.

Caption: Logical workflow for the formation of metastable ikaite.

Conclusion

Ikaite, though transient, provides invaluable insights into Earth's cold environments. Its formation is a kinetically controlled process, highly dependent on low temperatures and the presence of specific chemical inhibitors that prevent the crystallization of more stable calcium carbonate phases. Understanding the precise conditions of ikaite formation allows researchers to use its pseudomorphs, glendonites, as reliable paleothermometers, reconstructing past climate conditions. The continued study of ikaite, both in its natural habitats and through laboratory synthesis, is crucial for refining our knowledge of biogeochemical cycles in cold regions and interpreting the geological record.

References

- 1. Ikaite - Wikipedia [en.wikipedia.org]

- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]

- 3. mdpi.com [mdpi.com]

- 4. oceanrep.geomar.de [oceanrep.geomar.de]

- 5. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa [pubs.usgs.gov]

- 6. scispace.com [scispace.com]

- 7. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 8. mindat.org [mindat.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure and Lattice Parameters of Ikaite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of ikaite (CaCO₃·6H₂O), a metastable hydrated calcium carbonate mineral. Ikaite's unique properties and its role as a precursor to other calcium carbonate polymorphs make it a subject of significant interest in various scientific fields, including materials science and potentially as a model system in biomineralization studies relevant to drug development.

Crystal Structure of Ikaite

Ikaite crystallizes in the monoclinic crystal system, belonging to the space group C2/c.[1][2][3] The structure is characterized by calcium carbonate ion pairs (Ca²⁺CO₃²⁻) encapsulated by a cage of hydrogen-bonded water molecules.[1][3] This hydration shell is crucial for the stability of the ikaite structure, which readily decomposes into anhydrous calcium carbonate polymorphs and water at temperatures above 0°C.[1]

The calcium ion is coordinated by eight oxygen atoms, six from water molecules and two from the carbonate group, forming a distorted dodecahedron. The carbonate ions are linked to the surrounding water molecules through hydrogen bonds. This intricate network of hydrogen bonding plays a vital role in maintaining the integrity of the crystal lattice at low temperatures.

Lattice Parameters of Ikaite

The lattice parameters of ikaite are highly dependent on temperature. The following table summarizes the reported lattice parameters from various studies conducted at low temperatures to preserve the mineral's structure.

| Temperature (°C) | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) | Reference |

| Ambient (unspecified low temp.) | 8.87 | 8.23 | 11.02 | 110.2 | 754.98 | [2][4] |

| -50 | 8.8134 | 8.3108 | 11.0183 | 110.418 | 756.3 | [5] |

| -20 | - | - | - | - | 758.0 | [6] |

| -10 | - | - | - | - | 771.0 | [6] |

| 243 K (-30°C) | - | - | - | - | - | [6] |

Note: The unit cell volume shows a significant increase just before the decomposition of ikaite.[6]

Experimental Protocols for Structural Determination

The determination of the crystal structure and lattice parameters of ikaite requires specialized low-temperature techniques due to its metastable nature. The primary methods employed are single-crystal X-ray diffraction (XRD) and powder X-ray diffraction.

Single-Crystal X-ray Diffraction

Single-crystal XRD provides the most detailed information about the crystal structure, including atomic positions, bond lengths, and bond angles.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of ikaite, free of visible defects, is selected under a microscope. Due to its instability, this process must be carried out at sub-zero temperatures, often in a cold room or using a cryo-stage. The crystal is mounted on a goniometer head, typically using a cryo-protectant to prevent ice formation.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostream). The temperature is maintained at a stable low value (e.g., -50°C) throughout the data collection process. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, followed by refinement using least-squares methods to obtain a precise structural model.

Powder X-ray Diffraction

Powder XRD is used to identify the crystalline phases present in a sample and to determine the lattice parameters.

Methodology:

-

Sample Preparation: A sample of ikaite is gently ground into a fine powder at low temperatures to avoid decomposition. This can be achieved by grinding the sample under liquid nitrogen in a pre-cooled mortar and pestle. The fine powder is then loaded into a sample holder suitable for low-temperature measurements.

-

Data Collection: The sample holder is placed in a powder X-ray diffractometer equipped with a low-temperature stage. The temperature is lowered and stabilized before starting the measurement. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the peaks corresponding to ikaite. The positions of these peaks are then used to calculate the lattice parameters of the crystal structure. Rietveld refinement can be employed for a more detailed analysis of the crystal structure and for quantitative phase analysis if other phases are present.

Transformation of Ikaite

Ikaite is a metastable mineral that transforms into more stable anhydrous calcium carbonate polymorphs, primarily calcite and vaterite, upon an increase in temperature. This transformation is a key characteristic of ikaite and is of significant interest in understanding mineralization pathways.

The transformation from ikaite to calcite and vaterite involves the loss of its structural water molecules. The final product can be a mixture of calcite and vaterite, with vaterite often being an intermediate phase that eventually transforms into the more stable calcite. This process is of interest for understanding the formation of pseudomorphs, where the external crystal shape of ikaite is preserved by the resulting calcite.

References

The Pivotal Role of Ikaite (Calcium Carbonate Hexahydrate) in Biomineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium carbonate hexahydrate (CaCO₃·6H₂O), known as ikaite, is a metastable mineral that plays a crucial, yet often transient, role in biomineralization processes. Its formation and transformation are critical intermediates in the crystallization of more stable calcium carbonate polymorphs like calcite and vaterite. This technical guide provides an in-depth analysis of the function of ikaite in biomineralization, focusing on its physicochemical properties, formation pathways, interaction with biological macromolecules, and the experimental methodologies used for its study. The information presented herein is intended to support researchers and professionals in the fields of materials science, geology, biology, and drug development in understanding and harnessing the principles of ikaite-mediated biomineralization.

Introduction

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. Calcium carbonate is one of the most common biominerals, and its various crystalline forms, or polymorphs, are found in a wide array of organisms, from microbes to invertebrates.[1] Among these polymorphs, the hydrated form, ikaite (this compound), is of particular interest due to its role as a precursor phase in the formation of more stable anhydrous forms such as calcite and vaterite.[2][3]

Ikaite is thermodynamically metastable under most ambient conditions and readily transforms into calcite or vaterite upon an increase in temperature or a decrease in pressure.[4][5] Its transient nature makes it a challenging subject of study, yet understanding its role is fundamental to deciphering the mechanisms of calcium carbonate biomineralization. This guide will delve into the specific conditions that favor ikaite formation, its interaction with organic molecules that can stabilize it, and its subsequent transformation pathways.

Physicochemical Properties and Stability of Ikaite

The formation and persistence of ikaite are governed by a specific set of physicochemical parameters. Low temperatures, high pressure, and alkaline conditions are the primary factors that favor its crystallization over the anhydrous polymorphs.[5][6] The presence of certain ions, particularly phosphate and magnesium, can also play a significant role in inhibiting the formation of calcite and thus promoting the crystallization of ikaite.[7][8]

Quantitative Data on Ikaite Stability and Properties

The following tables summarize the key quantitative data related to the stability and properties of ikaite and other relevant calcium carbonate polymorphs.

| Parameter | Value | Conditions | Reference(s) |

| Temperature Stability | Stable below 4-6°C | Ambient Pressure | [4][7] |

| Transient occurrence up to 20°C (persists for < 4 min) | Inhibitor-free aqueous solution | [9] | |

| Pressure Stability | Stable at pressures > 0.2 kbar | At -1.4°C | [5][6] |

| Stable at room temperature | At pressures > 0.5-0.6 MPa | [10] | |

| pH for Formation | Favored at pH > 9.3 | 5°C | [4] |

| Density | 1.82 g/cm³ | 0°C | [4] |

Table 1: Physicochemical Conditions for Ikaite Stability

| Polymorph | Crystal System | Density (g/cm³) | Solubility Product (-log Ksp at 25°C) |

| Ikaite | Monoclinic | 1.82 | Not well-established due to metastability |

| Calcite | Hexagonal (Trigonal) | 2.71 | 8.48 |

| Aragonite | Orthorhombic | 2.93 | 8.34 |

| Vaterite | Hexagonal | 2.65 | 7.91 |

Table 2: Physicochemical Properties of Calcium Carbonate Polymorphs [2][11][12]

The Role of Ikaite as a Precursor in Biomineralization

Ikaite often serves as a transient intermediate phase in the biomineralization of calcium carbonate. Organisms can precipitate ikaite initially, which then transforms into the final, more stable polymorph, such as calcite or aragonite. This two-step process allows for greater control over the crystallization process and the final morphology of the biomineral.

Ikaite-to-Vaterite/Calcite Transformation

The transformation of ikaite to anhydrous calcium carbonate polymorphs is a critical step in many biomineralization pathways. This transformation can proceed through different routes depending on the conditions. At temperatures around 10°C, ikaite tends to transform directly to calcite. However, at slightly higher temperatures (e.g., 20°C), the transformation often involves an intermediate vaterite phase.[4] This process can be a pseudomorphic replacement, where the external crystal shape of the original ikaite is preserved.[4][13]

Influence of Biomacromolecules on Ikaite Formation and Stability

Biomacromolecules, such as proteins, polysaccharides (in the form of extracellular polymeric substances, EPS), and amino acids, play a pivotal role in controlling the formation and stability of ikaite in biological systems. These molecules can act as templates for nucleation, inhibit the growth of more stable polymorphs, and stabilize the transient ikaite phase.

Role of Extracellular Polymeric Substances (EPS)

EPS are complex mixtures of high-molecular-weight biopolymers, including polysaccharides, proteins, and nucleic acids, that are secreted by microorganisms into their immediate environment. The functional groups within EPS, such as carboxyl and phosphate groups, can bind calcium ions, creating a localized supersaturation that promotes the nucleation of calcium carbonate.[14][15] Furthermore, EPS can inhibit the growth of calcite, thereby favoring the formation of ikaite.[14]

Influence of Amino Acids

Specific amino acids, particularly acidic amino acids like aspartic acid and glutamic acid, have been shown to influence calcium carbonate crystallization.[5][6] These amino acids can be incorporated into the crystal lattice or adsorb to the crystal surface, altering the growth and stability of the mineral phase. Their presence can favor the formation of ikaite by inhibiting the nucleation and growth of calcite.

Experimental Protocols

The study of ikaite requires specialized experimental techniques due to its metastable nature. The following sections provide detailed methodologies for the synthesis, characterization, and analysis of ikaite.

Synthesis of Ikaite

Objective: To synthesize ikaite crystals under controlled laboratory conditions.

Materials:

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)

-

Deionized water

-

(Optional) Phosphate or Magnesium salt solution as an inhibitor

-

Cooling bath or refrigerated circulator

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

-

Prepare the reactant solutions with deionized water. For solutions containing inhibitors, add the desired concentration of phosphate or magnesium salts.

-

Cool the reactant solutions and the reaction vessel to the desired temperature (typically between 0 and 4°C) using a cooling bath.

-

Place the reaction vessel on a magnetic stirrer and add the calcium chloride solution.

-

Slowly add the sodium carbonate/bicarbonate solution to the calcium chloride solution while stirring continuously. The ratio of carbonate to bicarbonate can be adjusted to control the pH.

-

Allow the precipitation reaction to proceed for a specific duration (e.g., several hours).

-

Once crystal formation is observed, stop the stirring and collect the precipitate by filtration.

-

Wash the collected crystals with ice-cold deionized water to remove any remaining soluble salts.

-

The synthesized ikaite crystals should be stored at low temperatures (e.g., in a freezer) to prevent transformation.

Characterization of Ikaite and its Transformation Products

Objective: To identify and characterize ikaite and its transformation products (vaterite and calcite) using various analytical techniques.

Techniques:

-

Raman Spectroscopy: This non-destructive technique is ideal for in-situ monitoring of the ikaite transformation.

-

Instrumentation: Raman spectrometer equipped with a laser source (e.g., 514 nm), a microscope, and a temperature-controlled stage.

-

Procedure:

-

Place a small sample of the synthesized ikaite on the temperature-controlled stage.

-

Acquire a Raman spectrum of the initial ikaite sample at low temperature.

-

Gradually increase the temperature of the stage to induce transformation.

-

Acquire Raman spectra at regular intervals to monitor the changes in the vibrational modes corresponding to ikaite, vaterite, and calcite.[10][13]

-

-

-

X-ray Diffraction (XRD): Provides information about the crystal structure of the different polymorphs.

-

Instrumentation: Powder X-ray diffractometer.

-

Procedure:

-

Prepare a powdered sample of the synthesized or transformed material.

-

Mount the sample on the XRD sample holder.

-

Acquire the diffraction pattern over a specific 2θ range.

-

Compare the obtained diffraction pattern with standard diffraction patterns for ikaite, vaterite, and calcite to identify the phases present.

-

-

-

Scanning Electron Microscopy (SEM): Used to visualize the morphology of the crystals.

-

Instrumentation: Scanning electron microscope.

-

Procedure:

-

Mount the sample on an SEM stub using conductive adhesive.

-

Coat the sample with a conductive material (e.g., gold or carbon) if it is not inherently conductive.

-

Image the sample at various magnifications to observe the crystal morphology.[16]

-

-

Analysis of Amino Acids in Biomineralization

Objective: To identify and quantify the amino acids associated with ikaite biomineralization.

Procedure:

-

Sample Preparation:

-

Amino Acid Separation and Detection:

-

Ion-Exchange Chromatography: Separate the amino acids based on their charge. The separated amino acids are then derivatized (e.g., with ninhydrin) for photometric detection.[18][19]

-

High-Performance Liquid Chromatography (HPLC): Derivatize the amino acids before separation by reverse-phase HPLC. This method offers high sensitivity and speed.[20]

-

-

Quantification:

-

Use a set of amino acid standards with known concentrations to create a calibration curve.

-

Compare the peak areas of the amino acids in the sample to the calibration curve to determine their concentrations.

-

Conclusion

Ikaite, or this compound, is a key player in the intricate process of biomineralization. Its formation as a metastable precursor allows organisms to exert a high degree of control over the crystallization of calcium carbonate, ultimately influencing the structure and properties of the final biomineral. This technical guide has provided a comprehensive overview of the role of ikaite, from its fundamental physicochemical properties to the complex interplay with biomacromolecules. The detailed experimental protocols and visualizations are intended to serve as a valuable resource for researchers and professionals seeking to unravel the complexities of biomineralization and to apply these principles in the development of novel materials and therapeutic strategies. Further research into the kinetics of ikaite formation and transformation, particularly in the presence of a wider range of organic molecules, will undoubtedly continue to advance our understanding of this fascinating aspect of the natural world.

References

- 1. A laboratory study of ikaite (CaCO3·6H2O) precipitation as a function of pH, salinity, temperature and phosphate concentration | EPIC [epic.awi.de]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. epic.awi.de [epic.awi.de]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. oceanrep.geomar.de [oceanrep.geomar.de]

- 7. epic.awi.de [epic.awi.de]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ptx.epss.ucla.edu [ptx.epss.ucla.edu]

- 11. Calcium carbonate - Wikipedia [en.wikipedia.org]

- 12. global.oup.com [global.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. BG - Properties of exopolymeric substances (EPSs) produced during cyanobacterial growth: potential role in whiting events [bg.copernicus.org]

- 16. mdpi.com [mdpi.com]

- 17. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

The Metastable Heart of Ikaite: A Technical Guide to Calcium Carbonate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Calcium carbonate hexahydrate, known mineralogically as ikaite, represents a fascinating and transient state of one of Earth's most abundant compounds.[1][2] Its existence as a metastable phase, delicately poised between solution and more stable crystalline forms, offers a unique window into the fundamental processes of crystal nucleation and transformation.[1][2] For researchers in materials science, geochemistry, and increasingly, pharmaceutical development, understanding the nuances of ikaite's fleeting nature is paramount for harnessing its potential. This technical guide provides an in-depth exploration of the core principles governing the metastability of this compound, with a focus on quantitative data, experimental methodologies, and the logical pathways that dictate its formation and fate. While direct pharmaceutical applications of ikaite are still emerging, the principles derived from its study are highly relevant to the use of other metastable calcium carbonate polymorphs, such as vaterite and amorphous calcium carbonate (ACC), in advanced drug delivery systems.[3][4][5][6][7][8][9][10][11][12][13]

Thermodynamic and Kinetic Landscape of Ikaite

Ikaite's existence is a kinetic phenomenon rather than a thermodynamic preference under standard earth surface conditions.[2] It is thermodynamically unstable relative to the anhydrous polymorphs: calcite, aragonite, and vaterite. Its formation and persistence are therefore governed by a delicate interplay of factors that favor its nucleation and inhibit the growth of more stable phases.

Conditions Favoring Ikaite Formation

The precipitation of ikaite is strongly favored by specific environmental conditions:

-

Low Temperatures: Ikaite formation is most commonly observed at near-freezing temperatures, typically between -2°C and 7°C.[14][15]

-

High Pressure: While stable at low temperatures and atmospheric pressure, ikaite's stability field expands with increasing pressure.

-

Presence of Inhibitors: The presence of certain ions and molecules in solution can inhibit the nucleation and growth of calcite and aragonite, thereby providing a kinetic window for ikaite to form. Key inhibitors include:

-

Phosphate: Orthophosphate is a well-documented and potent inhibitor of calcite crystallization.[16][17]

-

Magnesium: A high Mg/Ca ratio in the solution can favor the formation of ikaite by hindering the incorporation of calcium ions into the calcite lattice.[18]

-

Organic Matter: Dissolved organic compounds, such as amino acids, can also play a role in stabilizing ikaite.[19][20]

-

Quantitative Data on Stability and Solubility

The metastability of ikaite is quantitatively described by its thermodynamic properties, particularly its solubility product (Ksp), which is higher than that of calcite and aragonite, indicating its greater tendency to dissolve.

| Property | Ikaite (CaCO₃·6H₂O) | Calcite (CaCO₃) | Aragonite (CaCO₃) | Reference(s) |

| Solubility Product (Ksp at 25°C) | ~3.5 x 10⁻⁸ | 3.8 x 10⁻⁹ | 6.0 x 10⁻⁹ | [21][22] |

| log Ksp (Equation) | 0.15981 - 2011.1 / T (where T is in Kelvin) | -171.9065 - 0.077993T + 2839.319/T + 71.595log10(T) | -171.9773 - 0.077993T + 2903.293/T + 71.595log10(T) | [16][17][23] |

| ΔG°f (kJ/mol) | -2541.9 | -1128.8 | -1127.8 | [17][24] |

| ΔH°f (kJ/mol) | -2973.4 | -1206.9 | -1207.1 | [17][24] |

| S° (J/K·mol) | 306.6 | 92.9 | 88.7 | [17][24] |

Transformation Pathways of Ikaite

Once formed, ikaite is prone to transform into a more stable, anhydrous calcium carbonate polymorph. This transformation is a critical aspect of its metastable nature and can proceed through different pathways depending on the conditions.

The transformation of ikaite is highly sensitive to temperature. As the temperature rises above its stability range, the weakly bound water molecules in its crystal structure are lost, leading to a collapse of the lattice and recrystallization into an anhydrous form.[25][26][27][28]

The transformation can occur via a solid-state transition, a dissolution-reprecipitation mechanism, or through an intermediate amorphous phase.[25][29][30][31] At lower temperatures (e.g., 10°C in air), ikaite may transform directly to calcite.[29] However, at higher temperatures (e.g., 20°C in air), the transformation often proceeds via an intermediate and also metastable vaterite phase, which then subsequently transforms to the most stable calcite.[29]

Experimental Protocols

The study of ikaite requires careful control of experimental conditions to synthesize and characterize this transient phase before it transforms.

Synthesis of this compound (Ikaite)

This protocol describes a common method for synthesizing ikaite crystals at low temperatures.

Materials:

-

Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

Deionized water

-

Refrigerated bath or cold room maintained at ~0-4°C

-

Beakers and stirring equipment

Procedure:

-

Pre-cool the CaCl₂ and Na₂CO₃ solutions and deionized water to the desired low temperature (e.g., 2°C).

-

In a beaker placed within the refrigerated bath, slowly add the Na₂CO₃ solution to the CaCl₂ solution while stirring gently.

-

Observe the formation of a white precipitate. The low temperature is crucial to favor the nucleation of ikaite over anhydrous polymorphs.

-

Allow the precipitate to age in the cold solution for a period (e.g., several hours to days) to promote crystal growth.

-

The resulting ikaite crystals must be kept at low temperatures and, if removed from the solution, should be analyzed promptly or stored in a freezer to prevent transformation.

Characterization of Ikaite

Due to its instability at ambient temperatures, the characterization of ikaite requires techniques that can be performed under cold conditions or very rapidly.

Key Characterization Techniques:

-

X-Ray Diffraction (XRD): XRD is the definitive method for identifying the crystal structure of ikaite and distinguishing it from other calcium carbonate polymorphs. The sample must be maintained at low temperatures during analysis using a cold stage.

-

Raman Spectroscopy: This technique is highly effective for in-situ monitoring of the formation and transformation of ikaite.[29][32][33][34] The characteristic Raman bands of ikaite can be clearly distinguished from those of calcite and vaterite.[29][35] The sample can be analyzed in solution at low temperatures.

-

Scanning Electron Microscopy (SEM): SEM can be used to observe the morphology of ikaite crystals. Samples must be rapidly frozen and transferred to a cryo-stage within the microscope to prevent dehydration and transformation.

Raman Spectroscopy Protocol for Ikaite Analysis:

-

Synthesize ikaite as described in the protocol above.

-

Transfer a small aliquot of the suspension containing ikaite crystals to a temperature-controlled stage on the Raman spectrometer, pre-cooled to a temperature where ikaite is stable (e.g., 2°C).

-

Acquire Raman spectra using an appropriate laser wavelength and power to avoid sample heating.

-

To study the transformation, the temperature of the stage can be gradually increased while continuously acquiring spectra to observe the disappearance of ikaite peaks and the emergence of vaterite and/or calcite peaks.[29]

Relevance to Drug Development

The metastable nature of certain calcium carbonate polymorphs is a key attribute being explored in the field of drug delivery.[3][4][5][6][7][8][9][10][11][12][13] While vaterite and ACC are more commonly studied for these applications due to their more accessible synthesis and handling conditions, the principles learned from ikaite are directly applicable.

The higher solubility of metastable forms compared to stable calcite allows for controlled release of encapsulated therapeutic agents.[6] The transformation of a metastable carrier to the more stable calcite can be triggered by changes in the physiological environment (e.g., pH, temperature), leading to the release of the drug cargo.[3][9]

For instance, the pH-sensitive nature of calcium carbonate makes it an attractive carrier for targeted drug delivery to acidic tumor microenvironments.[6][9] A drug-loaded metastable calcium carbonate nanoparticle could remain stable in the bloodstream at physiological pH but would dissolve and release its payload upon reaching the lower pH of a tumor.

The logical relationship for a hypothetical drug delivery system leveraging a metastable calcium carbonate carrier is as follows:

References

- 1. dggv.de [dggv.de]

- 2. Minerals | Special Issue : Research on Ikaite—Natural Occurrences and Synthetic Mineral Precipitation [mdpi.com]

- 3. Exploiting Benefits of Vaterite Metastability to Design Degradable Systems for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium carbonate in drug delivery: functional carrier design, applications, and data-driven perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium carbonate vaterite particles for drug delivery: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium carbonate nanoparticles as cancer drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unlocking the potential of amorphous calcium carbonate: A star ascending in the realm of biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. mdpi.com [mdpi.com]

- 13. Controlled release based on the dissolution of a calcium carbonate layer deposited on hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa | Semantic Scholar [semanticscholar.org]

- 18. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 19. mdpi.com [mdpi.com]

- 20. oceanrep.geomar.de [oceanrep.geomar.de]

- 21. scispace.com [scispace.com]

- 22. Ksp Table [owl.oit.umass.edu]

- 23. epic.awi.de [epic.awi.de]

- 24. digipac.ca [digipac.ca]

- 25. researchgate.net [researchgate.net]

- 26. research-collection.ethz.ch [research-collection.ethz.ch]

- 27. oceanrep.geomar.de [oceanrep.geomar.de]

- 28. Research Collection | ETH Library [research-collection.ethz.ch]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. ptx.epss.ucla.edu [ptx.epss.ucla.edu]

- 33. semanticscholar.org [semanticscholar.org]

- 34. The stability and Raman spectra of ikaite, CaCO3 center dot 6H(2)O, at high pressure and temperature | Carnegie Science [carnegiescience.edu]

- 35. researchgate.net [researchgate.net]

The Precarious Existence of Ikaite: A Technical Guide to its Stability Under Pressure and Temperature

For Researchers, Scientists, and Drug Development Professionals

Ikaite, the hexahydrate of calcium carbonate (CaCO₃·6H₂O), is a transient mineral, a crystalline whisper of cold and high-pressure environments. Its fleeting nature at ambient conditions belies its significance in diverse scientific fields, from paleoclimatology to materials science. This technical guide delves into the critical interplay of pressure and temperature that governs the stability of ikaite, providing a comprehensive overview for researchers and professionals. Understanding the precise conditions of its formation and decomposition is paramount for interpreting its presence in natural records and harnessing its unique properties in synthetic applications.

The Stability Landscape: Pressure and Temperature Boundaries

Ikaite's existence is confined to a specific and narrow window of low temperatures and elevated pressures. Outside of this stability field, it rapidly transforms into more common anhydrous calcium carbonate polymorphs, primarily calcite and aragonite, releasing its six water molecules.

Quantitative Stability Data

The equilibrium boundaries of ikaite have been determined through various experimental studies. The following tables summarize the key quantitative data on the pressure-temperature (P-T) stability field of ikaite.

Table 1: Ikaite ↔ Aragonite + Water Equilibrium Data

| Temperature (°C) | Pressure (GPa) | Reference |

| -3.0 | 0.296 | Marland (1975)[1] |

| 14.5 | 0.415 | Marland (1975)[1] |

| 65-75 | 0.96-0.99 | Shahar et al. (2005)[1] |

| 95-110 | 1.75-1.81 | Shahar et al. (2005)[1] |

| 90-105 | 1.78-1.85 | Shahar et al. (2005)[1] |

| 100-110 | 1.97-2.01 | Shahar et al. (2005)[1] |

| 105-110 | 2.01-2.03 | Shahar et al. (2005)[1] |

Table 2: General Stability Observations

| Condition | Observation | Reference |

| Ambient Temperature | Stable only at pressures above 0.5 to 0.6 MPa. | Marland (1975)[1][2] |

| > 8 °C | Rapidly decomposes into water and calcite. | Wikipedia[3] |

| Near-freezing temperatures | Found in natural hydrous environments.[1] | Pauly (1963), Suess et al. (1982), Jansen et al. (1987), Council and Bennett (1993)[1] |

| High Water Pressure (Room Temp) | More stable than calcite and aragonite. | Van Valkenburg et al. (1971)[1][2] |

| -1.4 °C and >200 bar (20 MPa) | Forms as a metastable species in Antarctic sediments.[4][5] | Suess et al. |

Experimental Determination of Ikaite Stability

The investigation of ikaite's stability requires specialized experimental techniques capable of maintaining low temperatures and high pressures while allowing for in-situ observation and analysis.

High-Pressure Synthesis and Stability Studies

Methodology: Diamond-Anvil Cell (DAC) and Hydrothermal Diamond-Anvil Cell (HDAC)

A primary tool for studying minerals under extreme conditions is the diamond-anvil cell.

-

Sample Preparation: A sample chamber is created by drilling a small hole in a metal gasket placed between two diamond anvils. For ikaite synthesis, a starting material such as aragonite or calcite, along with water and ruby chips (for pressure calibration), is loaded into the chamber.[1]

-

Pressure Application and Measurement: Pressure is applied by mechanically forcing the diamonds together. The pressure is determined by measuring the fluorescence shift of the ruby chips, a well-calibrated pressure standard.[1]

-

Temperature Control: For studies involving temperature variation, a hydrothermal diamond-anvil cell (HDAC) is employed. The HDAC allows for controlled heating and cooling of the sample chamber, enabling the exploration of the P-T phase diagram.[1]

-

Phase Identification: The mineral phases present within the DAC or HDAC are identified in-situ using techniques such as Raman spectroscopy and X-ray diffraction.[1][6][7] Raman spectroscopy is particularly useful for identifying the carbonate minerals and the presence of water in ikaite's structure.[1] Morphological and optical properties, such as crystal shape (e.g., rhombohedral for calcite, acicular for aragonite, and transparent monoclinic for ikaite), can also be used for preliminary identification.[1]

Thermodynamic Principles and Phase Relationships

The stability of ikaite is governed by fundamental thermodynamic principles. Its transformation to anhydrous forms is a function of the Gibbs free energy of the phases involved.

The reaction for the decomposition of ikaite can be represented as:

CaCO₃·6H₂O (Ikaite) ⇌ CaCO₃ (Calcite/Aragonite) + 6H₂O

The direction of this reaction is determined by the pressure and temperature conditions. The Clapeyron equation describes the slope of the phase boundary on a P-T diagram. The positive slope of the ikaite ↔ aragonite + water boundary indicates that an increase in pressure favors the formation of ikaite, which has a smaller molar volume than the products.[8][9]

The Role of Chemical Inhibitors

While the thermodynamic stability of ikaite is constrained to low temperatures and high pressures, its formation and persistence can be influenced by the presence of certain chemical species in the solution. Orthophosphate, for instance, has been shown to inhibit the crystallization of the more stable anhydrous forms of calcium carbonate, thereby promoting the metastable formation of ikaite even outside its strict thermodynamic stability field.[10][11][12] This kinetic stabilization is crucial for explaining the occurrence of ikaite in diverse natural environments.

Conclusion

The stability of ikaite is a delicate balance of pressure and temperature. While thermodynamically favored only in cold, high-pressure regimes, its formation and preservation can be kinetically influenced by chemical inhibitors. A thorough understanding of these controlling factors, derived from detailed experimental investigations and thermodynamic modeling, is essential for researchers in geochemistry, materials science, and drug development who seek to interpret the geological record or harness the unique properties of this transient mineral. The data and methodologies presented in this guide provide a foundational framework for future research into the fascinating and complex world of ikaite.

References

- 1. ptx.epss.ucla.edu [ptx.epss.ucla.edu]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. Ikaite - Wikipedia [en.wikipedia.org]

- 4. oceanrep.geomar.de [oceanrep.geomar.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ikaite (CaCO3.6H2O) compressibility at high water pressure: a synchrotron X-ray diffraction study | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 8. The stability and Raman spectra of ikaite, CaCO3·6H2O, at high pressure and temperature | U.S. Geological Survey [usgs.gov]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.uchicago.edu [journals.uchicago.edu]

- 12. The Solubility and Stabilization of Ikaite (CaCO3·6H2O) from 0° to 25°C: Environmental and Paleoclimatic Implications for Thinolite Tufa | Semantic Scholar [semanticscholar.org]

Discovery and history of ikaite as a mineral.

An In-depth Technical Guide to the Discovery and History of Ikaite

This guide provides a comprehensive overview of the discovery, history, and scientific investigation of ikaite, a hydrous calcium carbonate mineral. It is intended for researchers, scientists, and professionals in drug development who may encounter or study biomineralization and phase transitions of calcium carbonate.

Introduction to Ikaite

Ikaite is the mineral name for calcium carbonate hexahydrate (CaCO₃·6H₂O).[1][2][3] It is a metastable mineral that typically forms in near-freezing water (between -2 and +7 °C) and decomposes rapidly at warmer temperatures.[1][2][4] This transient nature means it is often studied through its more stable pseudomorphs, most notably glendonite.[1][2] The discovery and study of ikaite have provided valuable insights into paleoclimatology and the biogeochemical processes that govern carbonate formation in cold environments.[2][5]

History of Discovery and Identification

The scientific history of ikaite begins in the 19th century with its synthesis in laboratory settings.[1][4] However, its existence in nature remained unknown for nearly another century.

Timeline of Key Events:

-

19th Century: Synthetic this compound is first created and described in a study by Pelouze.[1][4]

-

1962: Danish mineralogist Hans Pauly discovers natural occurrences of the mineral in the Ikka Fjord (then spelled Ika Fjord) in Southwest Greenland.[1][3][6] He found spectacular submarine columns, some reaching up to 18 meters in height, composed of the mineral.[1][3]

-

1963: Pauly publishes his findings, and the International Mineralogical Association officially recognizes "ikaite" as a new mineral, named after its type locality.[5][6][7]

-

1982: Ikaite is discovered in deep-sediment core samples off the coast of Antarctica, revealing that its occurrence is not limited to the unique conditions of the Ikka Fjord.[8] This finding also solidified the understanding that ikaite is the precursor to many calcite pseudomorphs found worldwide.[8]

-

Subsequent Discoveries: Ikaite has since been identified in a variety of cold environments, including high-latitude marine sediments, sea ice, and even as cryogenic deposits in caves.[1][3]

Physicochemical Properties of Ikaite

Ikaite's unique properties are central to its formation and instability. All quantitative data is summarized in the tables below for clarity.

Crystallographic and Physical Data

| Property | Value |

| Chemical Formula | CaCO₃·6H₂O[1][8] |

| Crystal System | Monoclinic[1][3] |

| Space Group | C2/c[1][3] |

| Lattice Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2°[3] |

| Mohs Hardness | 3[1] |

| Specific Gravity | 1.83[1] |

| Birefringence | δ = 0.090[1] |

| Refractive Index | nα = 1.455, nβ = 1.538, nγ = 1.545[1] |

Chemical Composition

| Element | Atomic Weight Percentage |

| Calcium (Ca) | 19.25%[8] |

| Carbon (C) | 5.77%[8] |

| Oxygen (O) | 69.17%[8] |

| Hydrogen (H) | 5.81%[8] |

| Water (H₂O) | 51.92% (by weight)[8] |

Experimental Protocols

The extreme instability of ikaite outside of its cold, aqueous environment necessitates specialized collection and analytical protocols.

Initial Identification Protocol (Pauly, 1962)

The first identification of natural ikaite relied on methods to prevent its decomposition.

-

Sample Collection: Samples were recovered by a diver from the columns in Ikka Fjord.[8]

-

Preservation: The collected specimens were immediately placed in a refrigerated state to maintain their temperature below the decomposition point.[8]

-

Analysis: In the laboratory in Copenhagen, Pauly performed chemical analysis. He determined the mineral was a hexahydrate by measuring the weight loss corresponding to the removal of its water of hydration upon warming.[8]

Modern Protocol for Handling and Analysis of Natural Ikaite

Current research on natural ikaite employs cryogenic techniques to preserve the mineral's structure for advanced analysis.[9]

-

Cryogenic Collection: Samples are collected and immediately frozen at the site.

-

Cold-Chain Transport: The frozen samples are transported in pre-frozen thermos flasks packed with ice to maintain their integrity during transit to the laboratory.[9]

-

Cryogenic Sample Preparation:

-

X-ray Diffraction (XRD) Analysis:

-

The powdered sample is mounted in a capillary tube while still inside the cold box.

-

The capillary is transferred to a diffractometer equipped with a cryojet, which blows a continuous stream of cold nitrogen gas (e.g., at -6 °C) over the sample to prevent decomposition during analysis.[9]

-

Laboratory Synthesis and Transformation Monitoring

-

Crystal Growth: Ikaite crystals can be grown in a laboratory setting using a single diffusion silica gel technique.[10] A natural aqueous solution, such as that from a phosphate-rich lake, is used to provide the necessary chemical environment.[10]

-

In-situ Monitoring: The transformation of ikaite to calcite is monitored using Raman spectroscopy.

-

The freshly grown ikaite crystals are recovered from the gel.

-

The sample is placed under the Raman spectrometer, and spectra are collected at controlled temperatures (e.g., 10 °C and 20 °C).[10]

-

Successive spectra are recorded over time to observe the disappearance of ikaite's characteristic spectral bands and the appearance of bands corresponding to intermediate phases (like vaterite) and the final calcite product.[10]

-

Formation, Stability, and Transformation

Ikaite's existence is a delicate balance of specific environmental conditions.

-

Formation Conditions: Ikaite formation requires low temperatures (typically below 7 °C) and is favored in environments with high alkalinity and the presence of nucleation inhibitors like phosphate ions.[1][2][4] These inhibitors prevent the crystallization of more stable anhydrous calcium carbonate forms such as calcite and aragonite.[2][4]

-

Metastability: At standard surface pressures, ikaite is only thermodynamically stable at low temperatures. When removed from its cold environment, it rapidly loses its six water molecules and decomposes into a mush of water and anhydrous calcium carbonate.[1][9]

-

Transformation to Pseudomorphs: This decomposition process can result in a pseudomorph, where the external crystal shape of the original ikaite is preserved by calcite.[2] These calcite pseudomorphs are known by various names, with "glendonite" being the most common.[2][8] The presence of glendonites in the geological record is a strong indicator of past near-freezing conditions.[5][7]

References

- 1. Ikaite - Wikipedia [en.wikipedia.org]

- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]

- 3. Ikaite (Ikaite) - Rock Identifier [rockidentifier.com]

- 4. researchgate.net [researchgate.net]

- 5. oceanrep.geomar.de [oceanrep.geomar.de]

- 6. "Ikaite", a New Mineral from Greenland | ARCTIC [journalhosting.ucalgary.ca]

- 7. mdpi.com [mdpi.com]

- 8. celestialearthminerals.com [celestialearthminerals.com]

- 9. Ikaite: the mystery mineral - The Centre for Earth Evolution and Dynamics [mn.uio.no]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Optical Properties of Ikaite Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and optical properties of ikaite, a metastable hexahydrate of calcium carbonate (CaCO₃·6H₂O). Ikaite crystals are of significant interest in paleoclimatology and geochemistry due to their formation in near-freezing water temperatures. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual representations of the logical relationships governing ikaite's formation and transformation.

Physical Properties of Ikaite

Ikaite is a hydrous carbonate mineral that is only stable at low temperatures and moderate pressures.[1] It is characterized by its unique crystal structure and its propensity to transform into calcite pseudomorphs, known as glendonites, upon warming.[2]

Data Presentation: Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | CaCO₃·6H₂O | [1][3][4] |

| Crystal System | Monoclinic | [1][3] |

| Space Group | C2/c | [1][5] |

| Cell Parameters | a ≈ 8.87 Å, b ≈ 8.23 Å, c ≈ 11.02 Å, β ≈ 110.2° | [1][3] |

| Mohs Hardness | ~3 (Softer than calcite) | [1][4] |

| Density (g/cm³) | 1.77 (Measured), 1.833 (Calculated) | [3][6] |

| Color | White when pure, also brown | [1][3] |

| Luster | Dull, Earthy | [1][4] |

| Streak | White | [1][4] |

| Tenacity | Fragile | [3] |

Optical Properties of Ikaite

The optical properties of ikaite are crucial for its identification in petrographic thin sections, especially when distinguishing it from other carbonate minerals.

Data Presentation: Optical Properties

| Property | Value | Source(s) |

| Optical Class | Biaxial (-) | [1][3] |

| Refractive Indices | nα = 1.455 - 1.460, nβ = 1.535 - 1.538, nγ = 1.545 | [1][3] |

| Birefringence (δ) | 0.085 - 0.090 | [1][3] |

| 2V Angle | 38° - 45° (Measured), 30° (Calculated) | [3] |

| Dispersion | Distinct | [3] |

| Optical Extinction | Y = b; Z ∧ c = 17° | [3] |

| Transparency | Translucent | [3] |

Experimental Protocols

The determination of the physical and optical properties of ikaite requires specialized low-temperature techniques due to its instability at ambient conditions.

X-ray Crystallography

Objective: To determine the crystal system, space group, and unit cell parameters of ikaite.

Methodology:

-

Sample Preparation: Ikaite crystals must be kept at near-freezing temperatures throughout the process to prevent decomposition. Crystals are typically mounted on a goniometer head equipped with a cryo-cooling system (e.g., a liquid nitrogen stream) to maintain a temperature below 0°C.[7]

-

Data Collection: A single-crystal X-ray diffractometer is used to collect diffraction data. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Analysis: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal, leading to the identification of the crystal system and space group.[8]

Density Measurement

Objective: To determine the density of ikaite crystals.

Methodology (Gas Pycnometry):

-

Sample Preparation: A known mass of ikaite crystals is placed in the sample chamber of a gas pycnometer at a controlled low temperature.

-

Measurement: An inert gas, such as helium, is introduced into the chamber, and the pressure change is measured to determine the volume of the sample.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Optical Microscopy

Objective: To determine the refractive indices, birefringence, and other optical properties of ikaite.

Methodology (Spindle Stage Method):

-

Sample Preparation: A single ikaite crystal is mounted on a spindle stage, which allows for precise rotation of the crystal. The entire setup is enclosed in a cooling cell to maintain a low temperature.

-

Immersion Oils: The crystal is immersed in a series of calibrated refractive index oils.

-

Measurement: Using a polarized light microscope, the crystal is rotated, and the immersion oil that matches the refractive index of the crystal in a specific orientation is identified. This process is repeated for the principal refractive indices (nα, nβ, nγ).

-

Birefringence Calculation: Birefringence is calculated as the difference between the highest and lowest refractive indices (δ = nγ - nα).

Logical Relationships: Formation and Transformation of Ikaite

The formation of ikaite is favored under specific environmental conditions, and its subsequent transformation into more stable calcium carbonate polymorphs is a key aspect of its geochemistry.

Caption: Logical workflow of ikaite formation and its subsequent transformation pathways.

This diagram illustrates that the formation of ikaite is contingent upon a combination of low temperature, high alkalinity, and the presence of inhibitors for other calcium carbonate polymorphs, such as high phosphate concentrations and organic matter.[9][10][11] Upon warming, ikaite becomes unstable and undergoes dehydration, transforming primarily into calcite, sometimes with vaterite as an intermediate phase.[12][13]

Caption: A generalized experimental workflow for the characterization of ikaite crystals.

This flowchart outlines the key experimental steps for determining the fundamental properties of ikaite. Due to its thermal instability, all characterization techniques must be performed under cryogenic conditions to preserve the integrity of the crystal structure. This workflow ensures the accurate determination of crystallographic, physical, and optical data.

References

- 1. Ikaite - Wikipedia [en.wikipedia.org]

- 2. Ikaite and Glendonite: Cold-Water Carbonates – Geology In [geologyin.com]

- 3. mindat.org [mindat.org]

- 4. celestialearthminerals.com [celestialearthminerals.com]

- 5. Ikaite (Ikaite) - Rock Identifier [rockidentifier.com]

- 6. Ikaite Mineral Data [webmineral.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chemical controls on ikaite formation | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 11. The study of ikaite formation in sea ice | EPIC [epic.awi.de]

- 12. dggv.de [dggv.de]

- 13. researchgate.net [researchgate.net]

The relationship between ikaite and its pseudomorph, glendonite.

An in-depth analysis of the relationship between ikaite and its pseudomorph, glendonite, reveals a fascinating geological process that serves as a powerful indicator of past environmental conditions. Ikaite, a metastable hexahydrate of calcium carbonate (CaCO3·6H2O), forms in cold, aqueous environments, and its subsequent transformation into the more stable calcite (CaCO3) preserves its unique crystal shape in the form of a glendonite pseudomorph. This technical guide provides a comprehensive overview of this relationship for researchers and scientists.

Ikaite: The Unstable Precursor

Ikaite is a hydrated calcium carbonate mineral that crystallizes at near-freezing temperatures, typically between -2°C and 7°C. Its formation is often associated with organic-rich, anoxic sediments in both marine and freshwater environments. The presence of phosphate, sulfate, or other inhibitors of calcite precipitation can also favor the formation of ikaite. The crystal structure of ikaite is monoclinic, and it typically forms as elongated, spiky, or star-shaped crystals.

However, ikaite is highly unstable at temperatures above its formation range. As temperatures rise, it rapidly decomposes, losing its water of hydration and transforming into calcite and water. This transient nature means that ikaite is rarely preserved in the geological record in its original form.

Glendonite: The Calcite Pseudomorph

Glendonite is the term for a calcite pseudomorph that has replaced a crystal of ikaite. A pseudomorph is a mineral that has taken the outward crystal form of another mineral. In this case, the original ikaite crystal dissolves, and calcite simultaneously precipitates in the void, preserving the external shape of the ikaite crystal. Glendonites are therefore found in the same characteristic spiky and star-shaped crystal aggregates as their ikaite precursors.

The discovery of glendonite in sedimentary rocks is of great significance to paleoclimatology. Because ikaite only forms under near-freezing conditions, the presence of glendonite provides a reliable indicator that the water temperature at the time of its formation was close to 0°C. This makes glendonite a valuable paleothermometer, providing evidence of past cold climates and glacial periods.

The Transformation Process

The transformation of ikaite to glendonite is a process of pseudomorphism, where the original mineral is replaced by another without changing its external form. The primary trigger for this transformation is an increase in temperature above the stability field of ikaite.

Quantitative Data

The following table summarizes key quantitative data related to ikaite and glendonite.

| Property | Ikaite (CaCO3·6H2O) | Glendonite (Calcite - CaCO3) |

| Crystal System | Monoclinic | Trigonal |

| Chemical Formula | CaCO3·6H2O | CaCO3 |

| Formation Temperature | Typically < 7°C | Formed via transformation of ikaite at > 7°C |

| Density | ~1.8 g/cm³ | 2.71 g/cm³ |

| Hardness (Mohs) | ~1.5 | 3 |

Experimental Protocols

The study of ikaite and its transformation into glendonite often involves laboratory synthesis and decomposition experiments. A typical experimental workflow is as follows:

Isotopic Composition of Naturally Occurring Ikaite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic composition of naturally occurring ikaite (CaCO₃·6H₂O), a hydrated calcium carbonate mineral. Ikaite's unique formation in cold, often organic-rich environments makes its stable isotopic signature a valuable proxy for understanding paleoclimatic conditions and biogeochemical processes. This document summarizes key isotopic data, details experimental methodologies for its analysis, and illustrates the critical relationships and workflows involved.

Quantitative Isotopic Data

The isotopic composition of ikaite, particularly its carbon (δ¹³C) and oxygen (δ¹⁸O) ratios, provides crucial information about its formation environment. The data presented below, collated from various global locations, highlight the range of isotopic signatures observed in this mineral. The values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

| Location | δ¹³C (‰, VPDB) | δ¹⁸O (‰, VPDB) | Notes | Reference(s) |

| Bransfield Strait, Antarctica | -17.5 to -21.4 | +1.46 to +4.45 | Zonal distribution within a single crystal reflects changes in the dissolved inorganic carbon pool during methanogenesis.[1] | [1] |

| Antarctic Glacial Marine Sediments | Trend toward more positive values through the Holocene | Not specified | Carbon source attributed to metabolized organic matter rather than a direct methane source.[2] | [2] |

| Nankai Trough, Japan | Not specified | Not specified | Identified as the precursor phase to calcite nodules in active margin sediments.[3] | [3] |

| Laptev Sea, Arctic | -31.0 | -0.39 | Isotopic composition of a sample containing ikaite, calcite, and vaterite.[4] | [4] |

| Patagonian Lakes, Argentina | Not specified | Not specified | Modern ikaite and calcite pseudomorphs after ikaite discovered in polymictic lakes.[5] | [5] |

| Global Phanerozoic Database | -42.7 to +8.3 | -17.0 to +3.6 | Wide range reflects diverse diagenetic settings and processes.[6] | [6] |

In addition to carbon and oxygen isotopes of the carbonate ion, the hydrogen isotopic composition (δ²H) of ikaite's hydration water offers insights into the parent water from which the mineral precipitated. In the Bransfield Strait, the bulk hydrogen isotope ratio for the crystal water (δ²H) was approximately -14.4 ± 2.9‰ (VSMOW), showing a depletion of 11‰ in ²H/¹H relative to the coexisting interstitial water.[1]

Experimental Protocols for Isotopic Analysis

The accurate determination of the stable isotopic composition of ikaite requires meticulous sample handling and analytical procedures, primarily due to the mineral's thermal instability at room temperature. The standard methodology involves the conversion of the carbonate to CO₂ gas, which is then analyzed by isotope ratio mass spectrometry (IRMS).

Sample Preparation and Handling

-

Preservation: Due to its instability, ikaite samples must be kept at low temperatures (below 4°C) from collection to analysis to prevent decomposition into other calcium carbonate polymorphs and water.[5]

-

Dehydration for Carbonate Analysis: For the analysis of δ¹³C and δ¹⁸O of the carbonate, the ikaite is typically decomposed in vitro. This can be achieved by controlled heating at temperatures below 40°C under vacuum.[1] The resulting anhydrous calcium carbonate residue is then used for analysis.[1]

-

Hydration Water Extraction: To analyze the isotopic composition of the hydration water, the water released during the controlled decomposition of ikaite is cryogenically trapped under vacuum.[1]

Isotope Ratio Mass Spectrometry (IRMS)

The analysis of the stable isotopic ratios of carbon and oxygen in the carbonate residue is performed using an isotope ratio mass spectrometer coupled with an automated carbonate preparation system.

-

Acid Digestion: The powdered calcium carbonate sample (typically 1-2 mg) is reacted with 100% phosphoric acid (H₃PO₄) under a helium atmosphere in a sealed vial.[1] This reaction releases the carbonate as CO₂ gas. The reaction is typically carried out at a controlled temperature (e.g., 72°C) to ensure complete and rapid reaction.

-

Gas Purification: The evolved CO₂ gas is passed through a series of traps to remove any water vapor or other impurities that could interfere with the isotopic measurement.

-

Isotopic Analysis: The purified CO₂ gas is then introduced into the ion source of the mass spectrometer. The instrument separates the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁸O¹⁶O) based on their mass-to-charge ratio, and their relative abundances are measured by sensitive detectors.

-

Data Reporting: The measured isotope ratios are compared to those of a known standard (e.g., VPDB) and are reported in delta (δ) notation in per mil (‰).

Visualizations

Experimental Workflow for Ikaite Isotopic Analysis

The following diagram illustrates the typical workflow for the isotopic analysis of naturally occurring ikaite.

Caption: A flowchart of the key steps in the isotopic analysis of ikaite.

Factors Influencing Ikaite Isotopic Composition

The isotopic signature of ikaite is a complex interplay of various environmental and biogeochemical factors. The diagram below outlines the primary influences on the carbon and oxygen isotopic composition of this mineral.

Caption: Key influences on the carbon and oxygen isotopic ratios in ikaite.

References

The Critical Role of Organic-Rich Sediments in the Precipitation of Ikaite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role that organic-rich sediments play in the formation of ikaite (CaCO₃·6H₂O), a metastable hydrated calcium carbonate mineral. Understanding the unique geochemical conditions fostered by the decomposition of organic matter is crucial for interpreting paleoenvironments and has potential applications in biomineralization and material science. This document outlines the key environmental parameters, summarizes quantitative data, details experimental methodologies, and provides visual representations of the core processes involved in ikaite precipitation.

Introduction: Ikaite Formation in Organic-Rich Environments